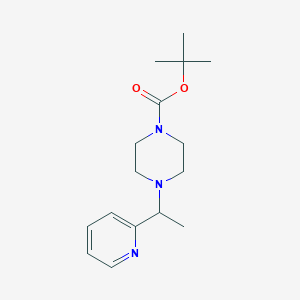

tert-Butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a pyridin-2-ylethyl substituent. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and antimicrobial pathways . Its structure combines a lipophilic tert-butyl group with a polar pyridinyl moiety, balancing solubility and membrane permeability.

Properties

IUPAC Name |

tert-butyl 4-(1-pyridin-2-ylethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-13(14-7-5-6-8-17-14)18-9-11-19(12-10-18)15(20)21-16(2,3)4/h5-8,13H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYNOKVNUXFIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001165021 | |

| Record name | 1,1-Dimethylethyl 4-[1-(2-pyridinyl)ethyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001165021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149691-41-8 | |

| Record name | 1,1-Dimethylethyl 4-[1-(2-pyridinyl)ethyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149691-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[1-(2-pyridinyl)ethyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001165021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with a pyridine derivative under specific conditions. One common method involves the use of triethylamine as a base and acetonitrile as a solvent. The reaction mixture is stirred and cooled to 0°C before adding the pyridine derivative dropwise .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of tert-butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate is in the development of therapeutic agents. This compound exhibits properties that may be useful in treating various diseases, particularly those involving the central nervous system (CNS).

Case Study: CCR2b Receptor Antagonism

Research indicates that compounds structurally similar to this compound can act as antagonists of the CCR2b receptor. This receptor is implicated in inflammatory processes and neurodegenerative diseases. By inhibiting CCR2b, these compounds may reduce inflammation and improve outcomes in conditions such as multiple sclerosis and Alzheimer's disease .

Neuropharmacology

The compound's ability to interact with various neurotransmitter systems makes it a candidate for neuropharmacological studies. Its structural similarity to known piperazine derivatives suggests potential utility in modulating dopamine and serotonin receptors, which are critical in treating mood disorders and schizophrenia.

Research Findings

Studies have shown that piperazine derivatives can exhibit anxiolytic and antidepressant effects by affecting serotonergic pathways. This opens avenues for further exploration of this compound as a novel treatment for anxiety and depression .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The pyridine moiety can also participate in π-π interactions and coordinate with metal ions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Pyridinyl and Substituted Pyridinyl Derivatives

Boronic Ester-Functionalized Derivatives

Heterocyclic and Bioactive Substituents

Reactive Functional Groups

Biological Activity

Tert-Butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate, also known as tert-butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylic acid tert-butyl ester, is a compound with significant potential in the field of medicinal chemistry. Its structure includes a piperazine ring and a pyridine moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C16H25N3O2

- Molecular Weight: 291.39 g/mol

- CAS Number: 149691-41-8

The compound's structure allows for interactions with various biological targets, particularly in the central nervous system (CNS).

Neuropharmacological Effects

Research has indicated that this compound exhibits significant interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety.

- Serotonin Receptor Modulation : The compound has been shown to influence serotonin receptor pathways, which are crucial in mood regulation.

- Dopamine Receptor Interaction : Its ability to modulate dopamine receptors indicates a potential role in addressing conditions like schizophrenia and Parkinson's disease.

Case Studies and Research Findings

Several studies have evaluated the pharmacological effects of this compound:

- Study on Neurotransmitter Interaction : A study demonstrated that the compound could enhance serotonin transmission, leading to improved mood regulation in animal models .

- Anxiolytic Activity : In behavioral tests, the compound exhibited anxiolytic-like activity, reducing anxiety-related behaviors in rodents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of related compounds:

| Compound Name | Chemical Formula | Unique Features | Biological Activity |

|---|---|---|---|

| tert-butyl 4-(1-(pyridin-3-yl)ethyl)piperazine-1-carboxylate | C17H27N3O2 | Pyridine at position 3 | Potentially altered receptor affinity |

| tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate | C16H25N3O3 | Hydroxyl group enhances solubility | Increased bioavailability |

| tert-butyl 4-(1-(pyridin-2-methyl)ethyl)piperazine-1-carboxylate | C15H23N3O2 | Methyl substitution affects pharmacokinetics | Varied receptor interaction profile |

Therapeutic Applications

Given its neuropharmacological profile, this compound holds promise for various therapeutic applications:

- Treatment of Depression : By modulating serotonin levels, it may serve as an effective antidepressant.

- Anxiety Disorders : Its anxiolytic properties could be beneficial for patients suffering from anxiety-related disorders.

- Neurodegenerative Diseases : The compound's interaction with dopamine receptors suggests potential use in managing conditions like Parkinson's disease.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate, and how can reaction conditions influence yields?

The compound is typically synthesized via nucleophilic substitution. For example, tert-butyl piperazine-1-carboxylate reacts with halogenated pyridines (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane under reflux with potassium carbonate as a base. Yields range from 78% to 88.7% depending on reaction time (4–12 hours) and temperature (110°C) . Key steps include purification via silica gel chromatography (hexane:EtOAc gradients) and characterization using NMR and LCMS. Methodological consistency in solvent choice and base stoichiometry is critical for reproducibility.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on / NMR to identify key groups (e.g., tert-butyl singlet at δ 1.49 ppm, pyridinyl protons at δ 6.53–8.16 ppm) . Mass spectrometry (e.g., ESI-MS) confirms molecular weight (e.g., m/z 243 [M+H-100]+) . Advanced characterization may involve X-ray crystallography using SHELX software for refining crystal structures, as seen in related piperazine derivatives .

Q. What are the typical purification methods for this compound, and how are impurities addressed?

Flash column chromatography (silica gel, EtOAc/hexane) is standard . For byproduct removal, preparative HPLC or recrystallization may be employed. Impurities often arise from incomplete substitution or Boc-deprotection; monitoring via TLC or HPLC ensures purity (>95%) before downstream use .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate yield variability in nucleophilic substitution?

Yield discrepancies (e.g., 78% vs. 88.7% in similar reactions) are often due to stoichiometric ratios or solvent choice. Increasing the molar excess of tert-butyl piperazine-1-carboxylate (1.5 eq) and using polar aprotic solvents (e.g., DMF) can enhance reactivity. Microwave-assisted synthesis may reduce reaction times while maintaining yields . Kinetic studies using in-situ IR or HPLC tracking can identify rate-limiting steps .

Q. What strategies are employed to functionalize the piperazine ring for targeted biological activity?

The Boc group is selectively deprotected using TFA or HCl in DCM to generate free piperazine, enabling further derivatization (e.g., sulfonylation, alkylation) . For instance, coupling with vinylferrocene via Pd/Cu catalysis introduces organometallic motifs for catalysis or imaging . Computational modeling (e.g., DFT) aids in predicting regioselectivity for substitutions .

Q. How is this compound utilized in enzyme inhibition studies?

The compound serves as a precursor for prolyl-hydroxylase inhibitors, which modulate hypoxia-inducible factors (HIFs). After Boc removal, the piperazine core interacts with enzymatic active sites, as demonstrated in assays measuring IC values against HIF-PH isoforms . Structure-activity relationship (SAR) studies often involve introducing substituents to the pyridine ring to enhance binding affinity .

Q. What crystallographic insights inform conformational analysis of this compound?

Single-crystal X-ray diffraction reveals chair conformations of the piperazine ring and torsion angles between the pyridinyl and carboxylate groups. Weak hydrogen bonds (e.g., C–H⋯O) stabilize the lattice, as observed in tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate derivatives . Hirshfeld surface analysis quantifies intermolecular interactions, guiding co-crystal design for improved solubility .

Q. How are data contradictions resolved in synthetic protocols?

Conflicting yield reports require systematic screening of variables (e.g., base strength, solvent polarity). For example, KCO in dioxane may outperform weaker bases in minimizing side reactions. DOE (Design of Experiments) approaches optimize parameters like temperature and catalyst loading . Reproducibility is validated through multi-lab collaboration and open-source data sharing.

Methodological Best Practices

- Synthesis: Prioritize anhydrous conditions to prevent Boc-group hydrolysis. Use Schlenk lines for air-sensitive steps .

- Characterization: Combine NMR (for functional groups) and HRMS (for exact mass) to confirm identity. X-ray data should be deposited in the Cambridge Structural Database .

- Biological Testing: Include positive controls (e.g., known inhibitors) in enzyme assays and validate via dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.